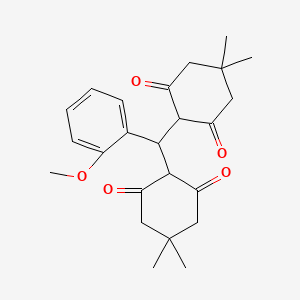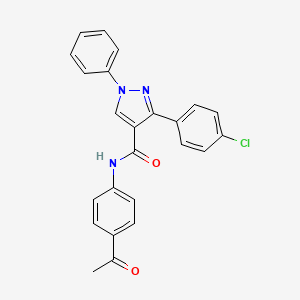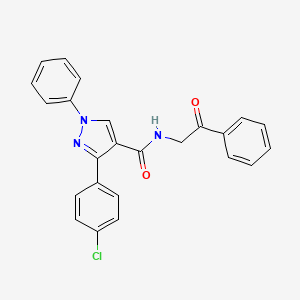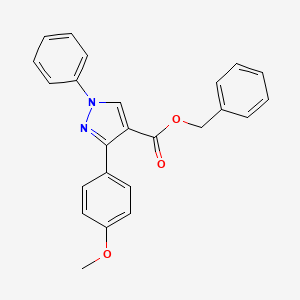
4-bromo-N-phenyl-3-sulfamoylbenzamide
Vue d'ensemble
Description
4-Bromo-N-phenyl-3-sulfamoylbenzamide is an organic compound with the molecular formula C13H11BrN2O3S It is a derivative of benzamide, featuring a bromine atom at the 4-position, a phenyl group attached to the nitrogen atom, and a sulfamoyl group at the 3-position of the benzamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-phenyl-3-sulfamoylbenzamide typically involves multiple steps:
N-Phenylation: The attachment of the phenyl group to the nitrogen atom can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-phenyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides, respectively.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) with a catalyst.
Sulfamoylation: Sulfamoyl chloride (SO2Cl2) with pyridine.
N-Phenylation: Phenylboronic acid with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-N-phenyl-3-sulfamoylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions, particularly those involving sulfamoyl and bromine-containing compounds.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-phenyl-3-sulfamoylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfamoyl groups can play a crucial role in binding to the target site, enhancing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-phenylbenzamide: Lacks the sulfamoyl group, which may result in different chemical and biological properties.
3-Sulfamoylbenzamide: Lacks the bromine and phenyl groups, which may affect its reactivity and applications.
N-Phenyl-3-sulfamoylbenzamide:
Uniqueness
4-Bromo-N-phenyl-3-sulfamoylbenzamide is unique due to the presence of all three functional groups (bromine, phenyl, and sulfamoyl) on the benzamide ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-bromo-N-phenyl-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-7-6-9(8-12(11)20(15,18)19)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWNWNGNQQVVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ETHYL 2-(4-BROMOBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3558723.png)
![N-[4-(morpholin-4-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-nitrobenzamide](/img/structure/B3558734.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3558745.png)
![7-(4-benzyl-1-piperazinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3558749.png)
![3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one](/img/structure/B3558750.png)
![6-(4-bromobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B3558755.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B3558762.png)

![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3558768.png)
